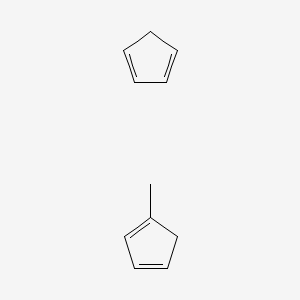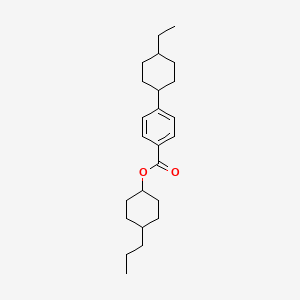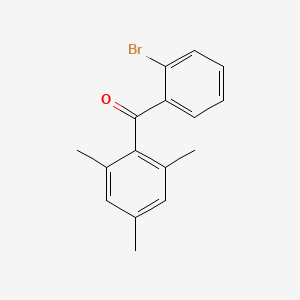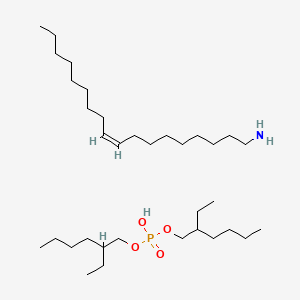
bis(2-ethylhexyl) hydrogen phosphate;(Z)-octadec-9-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylhexyl) hydrogen phosphate: and (Z)-octadec-9-en-1-amine are two distinct chemical compounds. Bis(2-ethylhexyl) hydrogen phosphate is an organophosphorus compound commonly used as a solvent, extractant, and surfactant .
Métodos De Preparación
Bis(2-ethylhexyl) hydrogen phosphate: can be synthesized through the esterification of phosphorus oxychloride with 2-ethylhexanol. The reaction involves adding phosphorus oxychloride and 2-ethylhexanol in a molar ratio of 1:1.5-2.5, followed by stirring at 15-25°C for 1-3 hours. The mixture is then heated to 40-70°C and reacted for 1-4 hours. The product is obtained through washing, filtration, and distillation .
(Z)-octadec-9-en-1-amine: is typically produced through the hydrogenation of oleic acid or its esters. The hydrogenation process involves the use of a catalyst, such as palladium or nickel, under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Bis(2-ethylhexyl) hydrogen phosphate: undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Hydrolyzed by water to form phosphoric acid and 2-ethylhexanol.
Oxidation: Can be oxidized to form phosphoric acid derivatives.
Common reagents used in these reactions include alcohols, water, and oxidizing agents. Major products formed include esters, phosphoric acid, and 2-ethylhexanol .
(Z)-octadec-9-en-1-amine: undergoes reactions such as:
Amidation: Reacts with carboxylic acids to form amides.
Hydrogenation: Can be hydrogenated to form saturated amines.
Substitution: Participates in substitution reactions with halides.
Aplicaciones Científicas De Investigación
Bis(2-ethylhexyl) hydrogen phosphate: is widely used in scientific research and industry:
Metal Extraction: Used as an extractant for rare earth metals and uranium.
Surfactant: Employed in the formulation of surfactants for various industrial applications.
Lubricant Additive: Acts as an antiwear and corrosion inhibitor in lubricants.
(Z)-octadec-9-en-1-amine: has applications in:
Nanoparticle Synthesis: Used as a stabilizing agent in the synthesis of nanoparticles.
Surfactant: Utilized in the production of surfactants for detergents and emulsifiers.
Biological Research: Investigated for its potential antimicrobial properties.
Mecanismo De Acción
Bis(2-ethylhexyl) hydrogen phosphate: exerts its effects primarily through its ability to form complexes with metal ions, facilitating their extraction and separation. It acts as a ligand, binding to metal ions and forming stable complexes that can be separated from aqueous solutions .
(Z)-octadec-9-en-1-amine: interacts with biological membranes, disrupting their structure and function. It can also form complexes with metal ions, aiding in their stabilization and transport .
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) hydrogen phosphate: is similar to other organophosphorus compounds, such as:
Di(2-ethylhexyl) phosphate: Similar structure and applications.
Tri(2-ethylhexyl) phosphate: Used as a plasticizer and flame retardant.
(Z)-octadec-9-en-1-amine: is comparable to other long-chain amines, such as:
Stearylamine: Used in similar applications as a surfactant and stabilizing agent.
Oleylamine: Another name for (Z)-octadec-9-en-1-amine, highlighting its widespread use.
These comparisons highlight the unique properties and applications of bis(2-ethylhexyl) hydrogen phosphate and (Z)-octadec-9-en-1-amine in various scientific and industrial fields.
Propiedades
Número CAS |
68155-94-2 |
|---|---|
Fórmula molecular |
C18H37N.C16H35O4P C34H72NO4P |
Peso molecular |
589.9 g/mol |
Nombre IUPAC |
bis(2-ethylhexyl) hydrogen phosphate;(Z)-octadec-9-en-1-amine |
InChI |
InChI=1S/C18H37N.C16H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h9-10H,2-8,11-19H2,1H3;15-16H,5-14H2,1-4H3,(H,17,18)/b10-9-; |
Clave InChI |
IXJZJRRYKPCXHG-KVVVOXFISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCN.CCCCC(CC)COP(=O)(O)OCC(CC)CCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCN.CCCCC(CC)COP(=O)(O)OCC(CC)CCCC |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


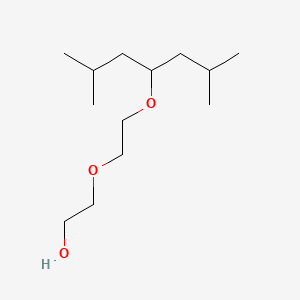
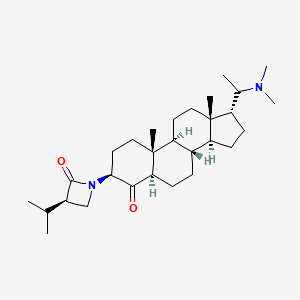
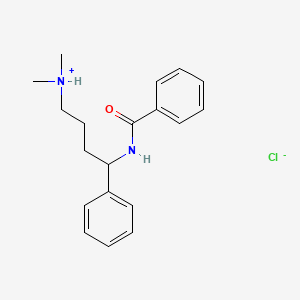


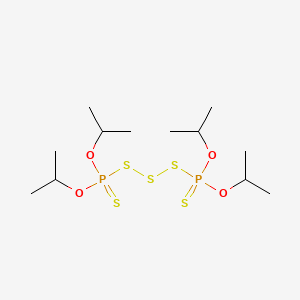

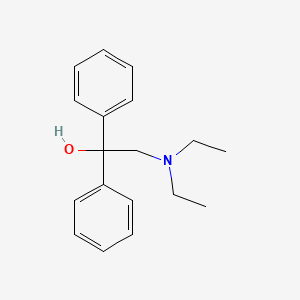
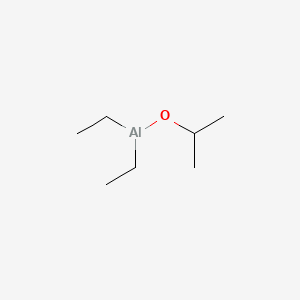
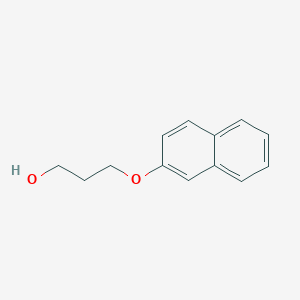
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)
